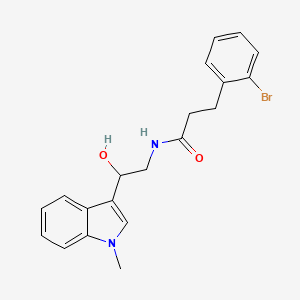

![molecular formula C25H23N3O2S2 B2455208 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291833-86-7](/img/structure/B2455208.png)

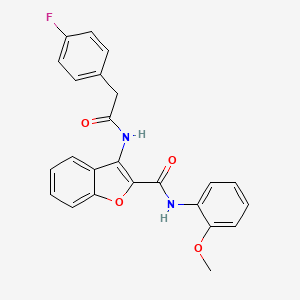

2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a 3,4-dihydroquinolin-1(2H)-yl group and a 2,3-dimethylphenyl group attached. Thienopyrimidinones are a class of compounds that contain a pyrimidinone ring fused to a thiophene ring. Dihydroquinolines are a type of quinoline, which are aromatic compounds containing two fused six-membered rings .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system with a thiophene ring fused to a pyrimidinone ring. Attached to this core are a 3,4-dihydroquinolin-1(2H)-yl group and a 2,3-dimethylphenyl group .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

The compound shares structural similarities with pyrimidine derivatives, which are known for their broad spectrum of biological activities. Research has been conducted on similar compounds, focusing on their synthesis and potential applications in medicinal chemistry. For example, a study reported the synthesis of new pyrimidine-azetidinone analogues, exploring their antioxidant, antimicrobial, and antitubercular activities. These analogues were tested against various bacterial and fungal strains as well as Mycobacterium tuberculosis, indicating the potential for designing antibacterial and antituberculosis compounds based on pyrimidine derivatives (Chandrashekaraiah et al., 2014).

Heterocyclic Chemistry and Pharmacological Potential

Another study focused on the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The research delved into nucleophilic substitution reactions leading to the formation of substituted pyrimidinone compounds. This work not only contributes to heterocyclic chemistry but also opens avenues for investigating the pharmacological activities of these molecules (Zaki, Radwan, & El-Dean, 2017).

Chemical Transformations and Synthetic Pathways

Further exploration into condensed isoquinolines led to the synthesis of thieno-[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido-[1,2-b]isoquinolines and dihydro-5H-isoquino-[2,3-a]quinazoline-5,12-dione derivatives. This study highlights the complexity of chemical transformations involving pyrimidine and isoquinoline derivatives, showcasing the intricate synthetic pathways that chemists can utilize for the development of novel compounds with potential biological applications (Zadorozhny et al., 2008).

Novel Pyrimidine Derivatives Synthesis

In another relevant study, novel thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety were synthesized. These compounds were characterized by elemental analysis and spectral data, pointing towards their potential utility in further chemical and biological research (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Propiedades

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S2/c1-16-7-5-11-20(17(16)2)28-24(30)23-19(12-14-31-23)26-25(28)32-15-22(29)27-13-6-9-18-8-3-4-10-21(18)27/h3-5,7-8,10-12,14H,6,9,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJGKEPBHRKOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

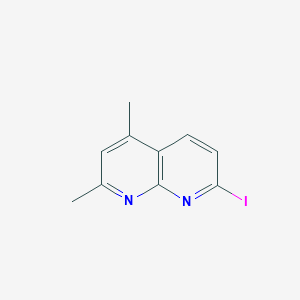

![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2455137.png)

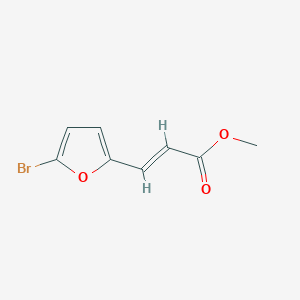

![Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2455141.png)